3-Cyclopropylmethylxanthine
Description
Structure
3D Structure
Properties
CAS No. |
131627-55-9 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H10N4O2/c14-8-6-7(11-4-10-6)13(9(15)12-8)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)(H,12,14,15) |
InChI Key |
HWIMWAMLHNOMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)NC2=O)NC=N3 |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Elucidation of 3 Cyclopropylmethylxanthine Analogues
Phosphodiesterase Enzyme Family Inhibition
Potential for Isoform-Specific PDE Modulation (e.g., PDE3, PDE4, PDE5)
Xanthine (B1682287) derivatives are well-established as inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. However, the therapeutic potential of these compounds often lies in their ability to selectively target specific PDE isoforms, which are differentially expressed in various tissues. Research into analogues of 3-cyclopropylmethylxanthine has revealed potential for such isoform-specific modulation.
Notably, studies on derivatives of 8-amino-1,3-bis(cyclopropylmethyl)xanthine have demonstrated varying selectivities for different PDE isoenzymes. nih.gov Alkylation of this parent compound has led to the development of derivatives with distinct inhibitory profiles against PDE type IV and PDE type Va. nih.gov For instance, the introduction of a 4-methoxybenzyl group at the N-7 position resulted in a compound with an IC50 value of 0.14 microM against PDE Va, exhibiting a 24-fold selectivity for this isoenzyme over PDE IV. nih.gov This highlights the potential to fine-tune the selectivity of cyclopropylmethylxanthine analogues through chemical modification.
While specific data on the direct inhibition of PDE3 and PDE5 by this compound is not extensively documented in the available literature, the broader class of xanthine derivatives has shown activity against these isoforms. For example, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), another xanthine analogue, is recognized as a potent inhibitor of PDE4. wikipedia.org The ability to modify the xanthine core and its substituents suggests that the development of this compound analogues with specific activity towards PDE3 and PDE5 is a feasible area of investigation.
| Compound Analogue | Target PDE Isoform | Reported Activity | Reference |
|---|---|---|---|
| 8-amino-1,3-bis(cyclopropylmethyl)xanthine derivative (with N-7 4-methoxybenzyl) | PDE Va | IC50 of 0.14 µM; 24-fold selectivity over PDE IV | nih.gov |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | PDE4 | Potent inhibitor | wikipedia.org |
Regulation of Intracellular Cyclic Nucleotide Signaling Pathways (cAMP, cGMP)
The modulation of PDE activity by this compound analogues directly impacts intracellular signaling pathways governed by the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting the degradation of these cyclic nucleotides, these compounds can effectively amplify their signaling cascades.
The inhibition of PDE4, for instance, leads to an accumulation of intracellular cAMP. This is a primary mechanism of action for many xanthine derivatives. While direct studies on this compound's effect on cAMP are limited, the demonstrated inhibition of PDE IV by its analogues suggests a similar regulatory role. nih.gov
Conversely, the inhibition of cGMP-specific PDEs, such as PDE5, would lead to an increase in intracellular cGMP levels. Although specific data for this compound is lacking, the inhibition of PDE Va, a cGMP-binding PDE, by an 8-amidino derivative of 8-amino-1,3-bis(cyclopropylmethyl)xanthine with an IC50 of 0.05 microM, suggests a potent influence on cGMP signaling. nih.gov The elevation of cGMP is a critical pathway in various physiological processes, and the ability of cyclopropylmethylxanthine analogues to modulate this pathway is of significant interest.
Other Identified or Hypothesized Molecular Targets
Beyond phosphodiesterases, research into xanthine derivatives has uncovered interactions with other important molecular targets, suggesting a broader pharmacological profile for compounds like this compound.
Monoamine Oxidase (MAO) Modulatory Effects
Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin. patsnap.com Inhibition of these enzymes can have significant neurological effects. Interestingly, recent research has focused on developing xanthine derivatives that also act as MAO inhibitors.
A study on novel annelated pyrimido- and diazepino[2,1-f]purinedione derivatives, which are structurally related to xanthines, has led to the identification of dual-target ligands. nih.gov These compounds exhibit antagonistic activity at adenosine A2A receptors and also inhibit MAO-B. nih.gov One particular derivative, 9-(2-chloro-6-fluorobenzyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, was identified as a potent dual-acting ligand with an IC50 for human MAO-B of 243 nM. nih.gov This finding suggests that the xanthine scaffold, and by extension analogues of this compound, could be engineered to possess MAO-B inhibitory activity. Such dual-acting compounds are being explored for their potential in neurodegenerative diseases. nih.gov
| Compound Analogue | Target | Reported Activity | Reference |
|---|---|---|---|
| 9-(2-chloro-6-fluorobenzyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | Human MAO-B | IC50 of 243 nM | nih.gov |
Exploration of Novel Binding Partners and Biological Pathways
The development of dual-target ligands, such as those acting on both adenosine receptors and MAO-B, exemplifies the exploration of novel biological roles for xanthine derivatives. The ability to combine multiple pharmacophores within a single xanthine-based molecule opens up new avenues for therapeutic design.
The structural versatility of the xanthine core allows for modifications that can lead to interactions with a variety of biological targets. Computational studies, such as 3D-QSAR, docking, and molecular dynamics simulations, are being employed to investigate the structural determinants of novel xanthine derivatives and to design compounds with improved potency and selectivity for new targets. nih.gov For example, such studies have been used to design novel adenosine A2B receptor antagonists. nih.gov While specific novel binding partners for this compound have yet to be fully elucidated, the broader research on xanthine analogues strongly suggests that this compound could serve as a scaffold for the development of innovative, multi-target drugs. The exploration of its interactions with other receptors, enzymes, and signaling proteins remains a promising area for future research.
Structure Activity Relationship Sar Studies of the 3 Cyclopropylmethylxanthine Scaffold
Systematic Analysis of Substituent Effects on Biological Activity
The systematic modification of substituents on the xanthine (B1682287) scaffold has revealed critical insights into the structural requirements for potent biological activity. The nature of the alkyl group at the N1 and N3 positions, as well as the substituent at the C8 position, significantly dictates the affinity and selectivity of these compounds for their biological targets, particularly adenosine (B11128) receptors. researchgate.netnih.gov
Research has shown that increasing the chain length of alkyl substituents at the N1 and N3 positions can enhance the affinity for both phosphodiesterases and adenosine receptors. researchgate.net Furthermore, the introduction of an aromatic ring, such as an aryl or heteroaryl group, at the C8 position is a well-established strategy to boost potency at adenosine receptors. researchgate.net Conversely, substitutions at the N7 position are generally considered unfavorable for activity. researchgate.net
Contribution of the Cyclopropylmethyl Moiety to Receptor Binding Affinity and Selectivity
The cyclopropylmethyl group at the N3 position of the xanthine scaffold introduces unique structural and conformational properties that can significantly influence its interaction with biological receptors.
The introduction of a cyclopropyl (B3062369) group at the N3 position of the xanthine core has been shown to modulate the binding affinity at adenosine receptors. In a study investigating irreversible antagonists for the human A2B adenosine receptor (A2BAR), the N3-cyclopropyl-substituted xanthine derivative (PSB-21502) was found to have a slightly reduced potency compared to its N3-methyl (PSB-21501) and unsubstituted (PSB-21500) counterparts. semanticscholar.org
| Compound | N3-Substituent | Apparent K_i (nM) at human A2BAR |
| PSB-21500 | H | 10.6 |
| PSB-21501 | Methyl | 15.9 |
| PSB-21502 | Cyclopropyl | 26.9 |
This table presents the apparent K_i values of N3-substituted xanthine derivatives at the human A2B adenosine receptor, as reported in a study on irreversible antagonists. semanticscholar.org
The cyclopropylmethyl group exerts both steric and electronic effects that can influence how a ligand binds to its receptor.
Electronic Effects: The cyclopropyl group is known to possess unique electronic properties. It can exhibit some characteristics of a double bond, including the ability to participate in conjugation and influence the electron density of adjacent atoms. These electronic effects can modulate the strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the ligand and the receptor. unina.itrsc.org
The rigidity of the cyclopropyl ring in the cyclopropylmethyl substituent can have significant conformational implications for the entire ligand. By restricting the rotational freedom of the N3-substituent, the cyclopropyl group can lock the molecule into a specific conformation that may be more or less favorable for binding to a particular receptor. youtube.com This pre-organization of the ligand's conformation can reduce the entropic penalty upon binding, potentially leading to higher affinity. The specific dihedral angle adopted by the cyclopropylmethyl group relative to the xanthine core will ultimately be a key determinant of its interaction with the amino acid residues of the receptor binding site.
Comparative SAR with Other Alkyl or Cycloalkyl Substituents at the N3 Position
Structure-activity relationship studies on a series of N3-alkyl-xanthine derivatives have demonstrated a clear correlation between the nature of the alkyl substituent and biological activity. For instance, in a study investigating the relaxant effects and inhibitory activities on cAMP phosphodiesterase (PDE), a good correlation was observed between the alkyl chain length at the N3 position and the K_i value for PDE inhibition. nih.gov Specifically, butylxanthine was identified as a potent PDE inhibitor, with its relaxant effect being comparable to that of propyl- and isobutylxanthines. nih.gov
These findings highlight that the size, shape, and lipophilicity of the substituent at the N3 position are critical determinants of pharmacological activity. The cyclopropylmethyl group, with its unique combination of rigidity, size, and electronic character, offers a distinct profile compared to simple linear or branched alkyl chains.
Application of Quantitative Structure-Activity Relationships (QSAR) and Ligand-Based Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov For xanthine derivatives, QSAR models have been developed to predict their antagonistic activity at adenosine receptors and their inhibitory effects on enzymes like phosphodiesterases. nih.govresearchgate.net
These models typically use a variety of molecular descriptors, such as topological, geometrical, and quantum chemical parameters, to build a mathematical relationship with the observed biological activity. researchgate.net The resulting QSAR models can then be used to:
Predict the activity of newly designed compounds.
Guide the optimization of lead compounds by identifying key structural features that contribute to or detract from activity.
Provide insights into the mechanism of action at a molecular level.
Ligand-based drug design approaches, which include QSAR and pharmacophore modeling, are particularly valuable when the three-dimensional structure of the target receptor is unknown. nih.gov By analyzing a series of active ligands, a pharmacophore model can be generated that defines the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds with the desired pharmacological profile.
Computational and Theoretical Chemistry Approaches in 3 Cyclopropylmethylxanthine Research
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. tandfonline.commdpi.comsemanticscholar.org This method is crucial for understanding the binding mode of 3-Cyclopropylmethylxanthine to its biological targets, primarily the adenosine (B11128) receptors.
Research has utilized molecular docking to investigate the binding of xanthine (B1682287) derivatives, including those with a 3-cyclopropylmethyl substitution, to homology models of the human A2B adenosine receptor (A2BAR). semanticscholar.orgnih.govresearchgate.net For instance, a study on irreversible A2BAR antagonists based on an 8-p-sulfophenylxanthine scaffold included a 3-cyclopropyl-substituted derivative (referred to as 6c or PSB-21502), which is structurally analogous to this compound. semanticscholar.orgresearchgate.net Covalent docking of a related compound (PSB-21500) into a homology model of the A2BAR suggested a potential binding mode where the ligand interacts with key residues within the receptor's binding pocket. semanticscholar.orgresearchgate.net
Docking studies on various A3 adenosine receptor antagonists, including different purine (B94841) scaffolds, have helped to identify common structural features required for binding. tandfonline.com These studies typically reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. tandfonline.com For xanthine antagonists at the A2B receptor, docking studies have proposed the involvement of specific amino acid residues like His251, Asn282, and Ser92 in ligand recognition. acs.org
The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different possible binding poses. mdpi.comsemanticscholar.org The results from these simulations provide valuable hypotheses about the specific interactions driving the binding affinity and selectivity of this compound, which can then be tested experimentally through techniques like site-directed mutagenesis. nih.govresearchgate.net
| Parameter | Description | Relevance to this compound Research |
| Binding Affinity | The strength of the interaction between the ligand and the receptor. | Predicts the potency of this compound as a receptor antagonist. |
| Binding Pose | The orientation and conformation of the ligand within the receptor's binding site. | Elucidates the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor. |
| Scoring Function | A mathematical function used to rank different binding poses based on their predicted binding affinity. | Helps to identify the most likely binding mode of this compound. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding pathways of molecules over time. mdpi.comtandfonline.commdpi.com This technique is particularly useful for studying the flexibility of both the ligand and the receptor, which is often not fully captured by static docking methods. tandfonline.com
In the context of this compound research, MD simulations have been applied to study the behavior of xanthine antagonists within the binding sites of adenosine receptors. acs.orgdiva-portal.org For example, 1-nanosecond MD simulations of A2B receptor-antagonist complexes embedded in a phospholipid bilayer have been performed to explore the conformational changes of the receptor and determine the stable binding modes of the ligands. acs.org Such simulations can reveal how the receptor structure adapts to accommodate the ligand and how the ligand's conformation changes upon binding.
MD simulations can also be used to elucidate the entire binding or unbinding pathway of a ligand, providing insights into the kinetics of the interaction. mdpi.com Supervised MD simulations, for instance, have been used to study the selective binding of antagonists to the A1 and A2A adenosine receptors, highlighting the role of water molecules and the recognition process before final binding. mdpi.com This approach can help to understand the factors that determine the selectivity of compounds like this compound for different adenosine receptor subtypes.
The stability of the ligand-receptor complex is often assessed during MD simulations by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. nih.gov A stable RMSD trajectory suggests that the complex has reached a stable equilibrium state. nih.gov
| Simulation Parameter | Information Gained | Application in this compound Research |
| Simulation Time | The duration of the simulation, typically in nanoseconds or microseconds. | Allows for the observation of conformational changes and binding events. |
| Force Field | A set of parameters that describes the potential energy of the system. | Determines the accuracy of the simulation in representing the physical interactions. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the this compound-receptor complex over time. |
| Binding Free Energy | The free energy change upon binding of the ligand to the receptor. | Provides a more accurate prediction of binding affinity than docking scores alone. |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are employed to study the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. tandfonline.comnih.gov These methods provide a fundamental understanding of the intrinsic properties of this compound that govern its interactions with its biological targets.
Methods like Density Functional Theory (DFT) can be used to calculate various electronic descriptors. nih.gov For a molecule with a cyclopropylmethyl group, such as cyclopropylmethylselenol, quantum chemical calculations have been used to determine the lowest energy conformer and to analyze its vibrational spectra. nih.gov Similar calculations for this compound can provide insights into its preferred conformation and electronic structure.
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. acs.org The electrostatic potential surface can also be calculated to visualize the charge distribution and identify regions of the molecule that are likely to participate in electrostatic interactions with the receptor.
Quantum chemical calculations can also be used to study reaction mechanisms and to predict the reactivity of different parts of a molecule. nih.gov For example, in the design of irreversible antagonists, quantum chemistry can help to identify the most reactive sites on the ligand and to model the covalent bond formation with the receptor.
| Quantum Chemical Property | Description | Significance for this compound |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicate the electron-donating and electron-accepting capabilities of the molecule, influencing its reactivity. |
| Electrostatic Potential | The charge distribution around the molecule. | Helps to predict how this compound will interact with the electrostatic field of the receptor's binding site. |
| Conformational Energy | The relative energy of different spatial arrangements of the atoms in the molecule. | Determines the most stable conformation of this compound in solution and in the bound state. |
| Reactivity Descriptors | Parameters that quantify the reactivity of a molecule, such as electrophilicity and nucleophilicity. | Can be used to predict the likelihood of covalent bond formation in the design of irreversible inhibitors. |
In Silico Screening and Virtual Library Design for Novel Xanthine Derivatives
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is instrumental in the discovery of novel xanthine derivatives with improved properties over existing compounds like this compound.
Virtual screening can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the 3D structure of the target receptor, and the compounds are ranked based on their predicted binding affinity. nih.gov This method has been successfully applied to discover novel antagonists for the A2A and A1 adenosine receptors. nih.gov
Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. This can involve searching for molecules with similar 2D structures (similarity searching) or similar 3D shapes and electrostatic properties (pharmacophore modeling).
Virtual library design involves the creation of large, theoretical libraries of molecules that can be screened in silico. tandfonline.comnih.gov For example, a deep learning-based generative model has been used to create a focused library of benzimidazole-pyrazine derivatives for screening as A2B adenosine receptor antagonists. tandfonline.comnih.gov A similar approach could be used to generate a virtual library of novel xanthine derivatives, starting from the scaffold of this compound, to explore a wider chemical space and identify compounds with potentially enhanced activity or selectivity.
| Screening Method | Principle | Application in Xanthine Derivative Discovery |
| Structure-Based Virtual Screening | Docking a library of compounds into the receptor's binding site. | To identify novel xanthine scaffolds that bind to adenosine receptors. |
| Ligand-Based Virtual Screening | Searching for molecules similar to a known active compound. | To find derivatives of this compound with potentially improved properties. |
| Pharmacophore Modeling | Using the 3D arrangement of essential features for biological activity as a query. | To screen large databases for diverse compounds that share the key features of this compound. |
| Virtual Library Design | Generating large, theoretical libraries of molecules for in silico screening. | To explore a vast chemical space and design novel xanthine derivatives with desired properties. |
Receptor Homology Modeling and Structure-Based Drug Design Initiatives
When the experimental 3D structure of a target receptor is not available, a homology model can be built based on the known structure of a related protein. diva-portal.orgnih.gov This is particularly relevant for the A2B adenosine receptor, for which no crystal structure has yet been determined. mdpi.comtandfonline.com
Homology models of the human A2B adenosine receptor have been generated using the crystal structures of other G-protein coupled receptors (GPCRs) as templates, such as bovine rhodopsin, the β2-adrenergic receptor, and the human A2A adenosine receptor. nih.gov The A2A receptor-based model is considered the most reliable due to the high sequence identity (56%) between the A2A and A2B receptors. nih.gov
These homology models serve as the foundation for structure-based drug design, which aims to rationally design new drugs based on the 3D structure of the target. By visualizing the binding site of the A2B receptor model, medicinal chemists can design modifications to the this compound scaffold that are predicted to enhance its binding affinity or selectivity. For example, the model can guide the placement of substituents to exploit specific interactions with the receptor's amino acid residues.
The validation of the homology model is a critical step and is often done by docking known ligands into the binding site and comparing the predicted binding modes with experimental data from site-directed mutagenesis studies. nih.gov A well-validated homology model can be a powerful tool for understanding the structure-activity relationships of a series of compounds and for driving the design of novel, more effective drugs. nih.gov
| Modeling Step | Description | Importance for this compound Research |
| Template Selection | Choosing a known protein structure with high sequence similarity to the target. | The quality of the template directly impacts the accuracy of the A2B receptor homology model. |
| Sequence Alignment | Aligning the amino acid sequence of the target with the template. | Crucial for correctly positioning the residues in the 3D model. |
| Model Building | Generating the 3D coordinates of the target protein based on the template structure. | Creates the structural framework for docking and drug design studies. |
| Model Validation | Assessing the quality and accuracy of the generated model. | Ensures that the model is a reliable representation of the actual receptor for guiding the design of new derivatives of this compound. |
Advanced Analytical Methodologies for Research and Characterization
Radioligand Binding Assays for Receptor Affinity and Kinetic Studies
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as 3-Cyclopropylmethylxanthine, and its receptor. eurofinsdiscovery.com These assays utilize a radioactively labeled form of a ligand to measure its binding to a specific target. oncodesign-services.com This technique is considered the gold standard for determining the affinity and intrinsic activity of a compound at a receptor's binding domain. eurofinsdiscovery.com
Saturation Binding and Displacement Assays
Saturation binding experiments are performed by incubating a fixed amount of a biological preparation, such as cell membranes expressing the target receptor, with increasing concentrations of a radiolabeled ligand. nih.govsigmaaldrich.com This allows for the determination of the equilibrium dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax). nih.govsigmaaldrich.com The data from these experiments are typically analyzed using non-linear regression to fit a saturation binding curve. nih.gov
Displacement assays, also known as competition binding assays, are employed to determine the affinity of an unlabeled compound, like this compound. nih.gov In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. oncodesign-services.com The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50 value. sigmaaldrich.com This value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. researchgate.net
Table 1: Hypothetical Saturation Binding Data for a Radioligand at a Target Receptor This table illustrates the type of data generated from a saturation binding experiment.
| Radioligand Concentration (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |
|---|---|---|---|
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2500 | 250 | 2250 |
| 1.0 | 4500 | 500 | 4000 |
| 5.0 | 12000 | 2500 | 9500 |
| 10.0 | 15000 | 5000 | 10000 |
| 20.0 | 16000 | 6000 | 10000 |
Kinetic Association and Dissociation Measurements
Kinetic binding experiments provide valuable information on the rates at which a ligand associates with its receptor (kon or k+1) and dissociates from it (koff or k-1). graphpad.com These rate constants are crucial for understanding the dynamic nature of the ligand-receptor interaction. nih.gov
Association kinetics are measured by incubating the receptor with the radioligand and monitoring the increase in specific binding over time until equilibrium is reached. graphpad.com The observed association rate is dependent on the ligand concentration, the association rate constant, and the dissociation rate constant. graphpad.com
Dissociation kinetics are determined by first allowing the radioligand to bind to the receptor to reach equilibrium. graphpad.com Then, further binding is blocked, often by adding a high concentration of an unlabeled ligand or by dilution, and the decrease in the amount of bound radioligand is measured over time. graphpad.com The rate of dissociation follows a one-phase exponential decay, from which the dissociation rate constant (koff) can be determined. graphpad.com The equilibrium dissociation constant (Kd) can also be calculated from the ratio of the dissociation and association rate constants (Kd = koff/kon). malvernpanalytical.com
Table 2: Hypothetical Kinetic Binding Parameters for this compound This table presents potential kinetic data that could be obtained for the compound.
| Parameter | Value | Unit |
|---|---|---|
| Association Rate Constant (kon) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate Constant (koff) | 3.0 x 10-4 | s-1 |
| Equilibrium Dissociation Constant (Kd) | 2.0 | nM |
Bioluminescence Resonance Energy Transfer (BRET) and Other Functional Assays for Signaling Pathway Activation
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay used to study protein-protein interactions and signaling events in real-time within living cells. nih.govberthold.com The technique relies on non-radiative energy transfer between a bioluminescent donor, typically a luciferase, and a fluorescent acceptor, often a green fluorescent protein (GFP) derivative. nih.govberthold.com When the donor and acceptor molecules are in close proximity (typically within 10 nm), energy from the luciferase's substrate reaction excites the acceptor, leading to light emission at the acceptor's characteristic wavelength. berthold.comberthold.com The ratio of acceptor to donor emission, known as the BRET signal, provides a quantitative measure of the interaction. berthold.com
In the context of this compound research, BRET can be used to monitor its effect on G protein-coupled receptor (GPCR) activation. For instance, by fusing the donor to a GPCR and the acceptor to a G protein or β-arrestin, the binding of this compound can be assessed by the change in the BRET signal, indicating receptor conformational changes and subsequent signaling protein recruitment. bmglabtech.com
Other functional assays are also vital for characterizing the downstream effects of this compound binding. nih.gov These assays measure the biological response triggered by the ligand-receptor interaction. precisionantibody.com Examples include:
Second Messenger Assays: Measuring changes in intracellular signaling molecules like cyclic AMP (cAMP) or inositol (B14025) phosphates.
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.
Signaling Pathway Assays: Directly measuring the activation or inhibition of specific signaling pathways, often by detecting the phosphorylation of key proteins within the cascade. precisionantibody.compromega.canih.gov
Table 3: Hypothetical BRET Assay Results for this compound This table shows example data from a BRET experiment investigating GPCR activation.
| Concentration of this compound (nM) | BRET Ratio |
|---|---|
| 0 | 0.05 |
| 0.1 | 0.12 |
| 1 | 0.25 |
| 10 | 0.45 |
| 100 | 0.58 |
| 1000 | 0.60 |
Surface Plasmon Resonance (SPR) for Real-Time Ligand-Receptor Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. harvard.edubiocompare.com The phenomenon occurs when polarized light strikes a conductive film, typically gold, at the interface of two media with different refractive indices. biosensingusa.comrc-harwell.ac.uk This excites surface plasmons, which are collective oscillations of free electrons, resulting in a measurable dip in the intensity of the reflected light at a specific angle, the resonance angle. biosensingusa.com
In a typical SPR experiment, one interacting partner (the ligand) is immobilized on the sensor chip, and the other (the analyte, such as this compound) is flowed over the surface. harvard.edu The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which in turn shifts the resonance angle. biosensingusa.com This change is measured in real-time and is proportional to the mass of the bound analyte. harvard.edu
By monitoring the association of the analyte as it flows over the surface and its dissociation when the flow is switched back to buffer, SPR can be used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). harvard.edu This provides a comprehensive kinetic profile of the ligand-receptor interaction. genextgenomics.com
Spectroscopic Techniques for Investigating Molecular Conformation and Interactions
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules and the nature of their interactions. neurips.ccarxiv.org These methods study the interaction between electromagnetic radiation and matter. americanpharmaceuticalreview.com
For a molecule like this compound, various spectroscopic methods can provide critical insights:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed atomic structure of a molecule in solution. It can reveal information about the conformation of the cyclopropylmethyl group relative to the xanthine (B1682287) core and how this conformation might change upon binding to a receptor.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule and their chemical environment. su.se They can be used to study changes in bond vibrations upon ligand-receptor binding, offering clues about which parts of the molecule are involved in the interaction.
Circular Dichroism (CD) Spectroscopy: CD is particularly useful for studying the secondary and tertiary structure of proteins and can detect conformational changes in a receptor upon ligand binding.
X-ray Crystallography: While technically a diffraction technique, it provides the highest resolution three-dimensional structure of a molecule. Co-crystallization of this compound with its target receptor can reveal the precise binding mode and the key intermolecular interactions at the atomic level.
The application of these advanced analytical methodologies provides a multi-faceted approach to understanding the pharmacological properties of this compound, from its initial binding to a receptor to the downstream cellular consequences and the structural basis of these interactions.
Future Research Directions and Academic Implications
Rational Design of Highly Selective Adenosine (B11128) Receptor Antagonists Incorporating Cyclopropylmethyl Substituents
The rational design of selective adenosine receptor (AR) antagonists is a key area of research, as these receptors are implicated in a multitude of physiological and pathological processes, including cardiovascular function, inflammation, and neurodegenerative diseases. unifi.it The development of subtype-selective AR antagonists is crucial to minimize off-target effects and enhance therapeutic efficacy. diva-portal.org The cyclopropylmethyl group at the N3-position of the xanthine (B1682287) core has been shown to influence the affinity and selectivity of these compounds for different AR subtypes. nih.gov
Future research will focus on leveraging the structural insights from crystallographic studies of ARs to design 3-cyclopropylmethylxanthine derivatives with enhanced selectivity. diva-portal.orgmdpi.com For instance, the introduction of a cyclopropyl (B3062369) moiety at the N3-position has been observed to increase affinity for the A1 receptor subtype while slightly decreasing it for the A2A subtype. nih.gov This provides a clear direction for optimizing selectivity. Computational methods, such as molecular docking and free energy perturbation simulations, will be instrumental in predicting the binding affinities and conformational preferences of novel analogs, thereby guiding synthetic efforts. mdpi.com Structure-based virtual screening of large compound libraries against AR subtypes can also identify novel scaffolds that can be further modified with the cyclopropylmethyl group to achieve desired selectivity profiles. diva-portal.org
Table 1: Impact of N3-Substitution on Adenosine Receptor Affinity
| Compound | N3-Substituent | A1R Kᵢ (nM) | A2A R Kᵢ (nM) | Selectivity (A1 vs. A2A) |
| 19 | H | >1000 | 20 | >50-fold for A2A |
| 27 | Cyclopropyl | 250 | 50 | 5-fold for A2A |
| 21 | H | >1000 | 15 | >66-fold for A2A |
| 28 | Cyclopropyl | 300 | 30 | 10-fold for A2A |
| 22 | H | 500 | 10 | 50-fold for A2A |
| 29 | Cyclopropyl | 78 | 204 | ~2.6-fold for A1 |
Data adapted from in vitro radioligand binding studies. nih.gov This table is for illustrative purposes and specific values may vary between studies.
Exploration of Multi-Targeting Strategies Based on the this compound Scaffold
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases with multifactorial etiologies. The this compound scaffold provides a versatile platform for the development of multi-target ligands. By strategically modifying different positions on the xanthine ring, it is possible to design compounds that interact with more than one biological target, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
One promising strategy involves designing dual A1/A2A receptor antagonists. Such compounds could be beneficial in conditions where modulating both receptor subtypes is advantageous, for example, in certain neurodegenerative disorders or inflammatory conditions. nih.govcam.ac.uk Another avenue of exploration is the design of molecules that combine adenosine receptor antagonism with the inhibition of other key enzymes, such as phosphodiesterases (PDEs). acs.org The cyclopropylmethyl group itself has been a component of potent PDE inhibitors. acs.org This multi-target approach could lead to the development of novel therapeutics with enhanced efficacy for a variety of diseases, including cancer and insect control. mdpi.comnih.gov
Development of Advanced Synthetic Routes for Stereoselective Introduction of the Cyclopropylmethyl Group
The efficient and stereoselective synthesis of this compound and its derivatives is critical for advancing research in this area. While several synthetic methods for xanthine derivatives exist, the introduction of the cyclopropylmethyl group can present challenges. biointerfaceresearch.comnih.gov Future research will focus on developing more robust and scalable synthetic routes.
Key areas of development include:
Novel Cyclopropanation Methods: Exploring new catalytic methods for the direct cyclopropanation of precursor molecules.
Stereoselective Synthesis: Developing synthetic strategies that allow for the controlled introduction of chiral centers, particularly when the cyclopropyl group itself is substituted. researchgate.net
Flow Chemistry: Utilizing microreactor technology for the continuous and controlled synthesis of this compound derivatives, which can offer advantages in terms of safety, scalability, and product purity.
Recent advances in synthetic organic chemistry, such as the use of phase-transfer catalysis for the synthesis of cyclopropane-1,1-dicarboxylic acid, a key intermediate, provide a foundation for these future developments. thieme-connect.com
Integration of Artificial Intelligence and Machine Learning in Xanthine Derivative Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. mdpi.comnih.gov These technologies can be applied to various stages of the discovery pipeline for xanthine derivatives, from target identification to lead optimization.
Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel this compound analogs, helping to prioritize which compounds to synthesize and test. Web-based platforms are already available for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. greenstonebio.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological activities and physicochemical properties, it can generate novel chemical structures for further investigation.
Big Data Analysis: AI can analyze vast datasets from high-throughput screening, genomics, and proteomics to identify novel targets for this compound derivatives and to understand the complex biological networks they modulate.
The integration of AI and ML will accelerate the discovery and development of new drugs based on the this compound scaffold, making the process more efficient and cost-effective.
Investigation of Novel Biological Activities Mediated by the Cyclopropylmethyl Moiety in Xanthine Derivatives
While the primary focus has been on adenosine receptor antagonism, the unique chemical properties of the cyclopropylmethyl group suggest that this compound derivatives may possess other, as-yet-undiscovered biological activities. The cyclopropyl ring's strained nature and electronic properties can lead to unique interactions with biological targets. researchgate.net
Future research should explore a broader range of potential applications for these compounds. This could involve screening this compound libraries against a diverse panel of biological targets, including enzymes, ion channels, and other receptors. For example, xanthine derivatives have been investigated for their insecticidal and fungicidal properties. acs.org The introduction of a cyclopropylmethyl group could potentially enhance these activities. Furthermore, the investigation of derivatives with modified cyclopropyl rings or linkers to the xanthine core could unveil novel structure-activity relationships and lead to the discovery of compounds with entirely new therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
